![molecular formula C10H7N3O B569671 吡唑并[1,5-a]喹喔啉-4(5H)-酮 CAS No. 114722-60-0](/img/structure/B569671.png)

吡唑并[1,5-a]喹喔啉-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

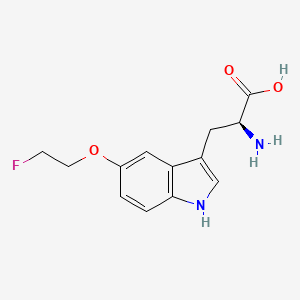

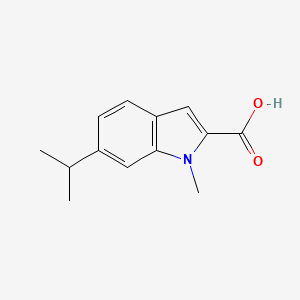

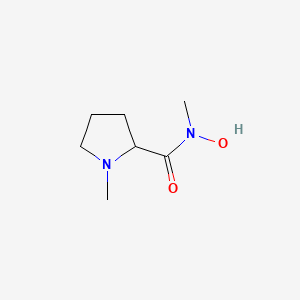

Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a chemical compound with the linear formula C10H7N3O . It has a molecular weight of 185.19 .

Synthesis Analysis

The synthesis of new Pyrazolo[1,5-a]quinoxalin-4(5H)-ones can be achieved through a one-pot amidation/N-arylation reaction under transition metal-free conditions . This involves the use of easily prepared 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles and various primary alkylamines .Molecular Structure Analysis

The Pyrazolo[1,5-a]quinoxalin-4(5H)-one molecule contains a total of 23 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Pyrazole .Chemical Reactions Analysis

The key steps involved in the synthesis of the new 5,6-fused ring system are the formation of an amide intermediate followed by an intramolecular N-arylation reaction via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .科学研究应用

阿片受体调节剂:Yadav 等人(2022 年)的一项研究开发了新型吡唑并[1,5-a]喹喔啉-4(5H)-酮衍生物作为阿片受体调节剂。这些化合物通过铜催化的氧化[3 + 2]-环化过程合成,并在各种阿片受体上表现出拮抗作用,显示出在阿片类药物相关的药理学中的前景 (Yadav 等人,2022)。

合成方法:Wiethan 等人(2016 年)描述了一种合成吡唑并[1,5-a]喹喔啉-4(5H)-酮的高效一锅法、无过渡金属的方法。该方法涉及酰胺中间体的形成和分子内 N-芳基化反应,促进了合成有机化学的发展 (Wiethan 等人,2016)。

兴奋性氨基酸药理学:McQuaid 等人(1992 年)的研究合成了一系列杂环稠合的喹喔啉酮,包括吡唑并[1,5-a]喹喔啉-4(5H)-酮衍生物。发现这些化合物对 AMPA 和 NMDA 受体有显着的亲和力,表明它们在开发兴奋性氨基酸拮抗剂方面的潜力 (McQuaid 等人,1992)。

抗菌剂:Kim 等人(1996 年)的一项研究合成了具有潜在抗菌特性的新型吡唑并[1,5-a]喹喔啉。其中一种化合物对各种细菌菌株表现出显着的抗菌活性,突出了其在抗菌研究领域中的应用 (Kim 等人,1996)。

胆碱酯酶抑制剂:Gálvez 等人(2018 年)对吡唑并[1,5-c]喹喔啉(一种相关化合物)的研究表明,这些衍生物充当胆碱酯酶抑制剂。这表明吡唑并[1,5-a]喹喔啉-4(5H)-酮在开发治疗阿尔茨海默病等神经退行性疾病方面的潜力 (Gálvez 等人,2018)。

作用机制

Mode of Action

It is known that quinoxalines, a class of compounds to which pyrazolo[1,5-a]quinoxalin-4(5h)-one belongs, can undergo acid-catalyzed rearrangements when exposed to nucleophilic reactants . This leads to the formation of biheterocyclic systems , which may interact with various biological targets.

Biochemical Pathways

Quinoxalines, including pyrazolo[1,5-a]quinoxalin-4(5h)-one, are known to be involved in the synthesis of biologically important condensed derivatives . These derivatives may influence various biochemical pathways, leading to downstream effects.

Result of Action

Some quinoxalines have been reported to possess antineoplastic activity , suggesting that Pyrazolo[1,5-a]quinoxalin-4(5H)-one may also have potential therapeutic effects.

Action Environment

It is known that the synthesis of some quinoxalines can be mediated by visible light , indicating that environmental conditions such as light exposure may influence the synthesis and possibly the action of Pyrazolo[1,5-a]quinoxalin-4(5H)-one.

安全和危害

未来方向

The future directions for Pyrazolo[1,5-a]quinoxalin-4(5H)-one could involve further exploration of its derivatives as potential PI3Kα inhibitors . Additional similarity search and molecular docking based structural modification could yield a novel series of Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives .

属性

IUPAC Name |

5H-pyrazolo[1,5-a]quinoxalin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c14-10-9-5-6-11-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZAGNSCZCLIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=CC=NN23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30721276 |

Source

|

| Record name | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114722-60-0 |

Source

|

| Record name | Pyrazolo[1,5-a]quinoxalin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30721276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives that contribute to their interaction with opioid receptors?

A1: Research indicates that the ability of Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives to act as opioid receptor antagonists is influenced by specific structural features. Molecular docking studies highlighted the importance of hydrogen bonding interactions between the compounds and the target receptor. For instance, compounds with substitutions at specific positions on the pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold were found to form hydrogen bonds with the hydroxyl group of threonine-111 (T111) within the binding pocket of the human kappa-opioid receptor (hKOR) []. This suggests that incorporating hydrogen bond donors or acceptors at strategic positions on the molecule could enhance binding affinity and potentially improve the antagonistic effect. Further research exploring the structure-activity relationship (SAR) is crucial to optimize the design of more potent and selective opioid receptor modulators based on this scaffold.

Q2: Can you elaborate on the synthetic strategies employed to produce Pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives and their advantages?

A2: Two distinct synthetic approaches for Pyrazolo[1,5-a]quinoxalin-4(5H)-ones are described in the research:

- Copper-catalyzed oxidative [3 + 2]-annulation: This method utilizes readily available quinoxalin-2(1H)-one and oxime-O-acetates as starting materials []. The reaction proceeds through a copper-catalyzed cascade involving the generation of a nitrile imine intermediate, followed by a [3+2] cycloaddition with quinoxalin-2(1H)-one, and finally, an oxidative aromatization to yield the desired Pyrazolo[1,5-a]quinoxalin-4(5H)-one. This approach offers advantages such as mild reaction conditions and good functional group tolerance.

- One-pot amidation/N-arylation: This approach involves reacting 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazoles with various primary alkylamines []. This method stands out for its operational simplicity, as it avoids the use of transition metal catalysts. The reaction proceeds through an initial amide bond formation, followed by an intramolecular nucleophilic aromatic substitution to afford the desired Pyrazolo[1,5-a]quinoxalin-4(5H)-one.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。